molecular formula C18H20N6O3S B2517319 N-(3-methyl-4-(N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 2034374-42-8

N-(3-methyl-4-(N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No. B2517319
CAS RN: 2034374-42-8
M. Wt: 400.46
InChI Key: FNAPFYAMTKRGOF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an amide, a sulfonamide, and a pyrazole ring. These groups are common in many pharmaceutical compounds due to their reactivity and ability to form hydrogen bonds, which can be important for biological activity .


Molecular Structure Analysis

The presence of multiple functional groups and a heterocyclic ring would likely result in a complex three-dimensional structure. The exact structure would depend on the conformation and orientation of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amide and sulfonamide groups could act as nucleophiles or bases in various reactions. The pyrazole ring could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and sulfonamide would likely make the compound soluble in polar solvents .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and used to create novel Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, suggesting potential applications in oxidative stress-related conditions. The study also delves into the solid-state structure of these complexes, offering insights into their chemical behavior and interaction with metals (Chkirate et al., 2019).

Antimicrobial Agents

Another study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising antimicrobial properties. These compounds, including pyrazole derivatives, were evaluated for their antibacterial and antifungal activities, showcasing their potential as novel antimicrobial agents (Darwish et al., 2014).

Pharmacological Evaluation

Research on 1,3,4-oxadiazole and pyrazole novel derivatives explored their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies highlight the therapeutic potential of such compounds in treating various conditions, including inflammation and cancer (Faheem, 2018).

Antitumor Activity

A particular study identified novel antitumor acetamide derivatives containing a biologically active pyrazole moiety, with some compounds outperforming reference drugs in effectiveness. This underscores the potential of pyrazole-acetamide derivatives in developing new antitumor medications (Alqasoumi et al., 2009).

Electronic Structure and Molecular Docking

An exhaustive computational study on a pharmaceutically critical molecule related to the compound investigated its electronic structure, molecular docking, and anti-amoebic potential. Such studies are crucial for understanding the molecular basis of drug action and for the design of new therapeutic agents (Shukla & Yadava, 2020).

Future Directions

Further studies could be conducted to determine the biological activity of this compound and its potential uses. This could include in vitro and in vivo testing, as well as studies to determine its mechanism of action .

properties

IUPAC Name

N-[3-methyl-4-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S/c1-12-8-14(22-13(2)25)4-5-18(12)28(26,27)21-10-15-9-16(23-24(15)3)17-11-19-6-7-20-17/h4-9,11,21H,10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAPFYAMTKRGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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